N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3,4-dimethylbenzene-1-sulfonamide
Description
Chemical Structure and Properties The compound N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3,4-dimethylbenzene-1-sulfonamide is a sulfonamide derivative featuring a 3,4-dimethyl-substituted benzene ring linked to a sulfonamide group. The nitrogen of the sulfonamide is attached to a branched ethyl chain containing a hydroxyl group, a phenyl group, and a tetrahydropyran (oxan-4-yl) ring. Its IUPAC name reflects this complex structure, with a molecular formula of C₂₁H₂₇NO₄S and a molecular weight of 389.51 g/mol.
Hypothetical Pharmacological Relevance Sulfonamides are well-known for their roles as enzyme inhibitors (e.g., carbonic anhydrase) or antimicrobial agents. The presence of a tetrahydropyran ring and hydroxyl group may enhance solubility or influence binding to hydrophobic pockets in biological targets.
Properties
IUPAC Name |
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4S/c1-16-8-9-20(14-17(16)2)27(24,25)22-15-21(23,18-6-4-3-5-7-18)19-10-12-26-13-11-19/h3-9,14,19,22-23H,10-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMURNUBOSNMNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC(C2CCOCC2)(C3=CC=CC=C3)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3,4-dimethylbenzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:
Formation of the Tetrahydropyran Moiety: This step involves the cyclization of a suitable precursor to form the tetrahydropyran ring.
Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts alkylation reaction.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3,4-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3,4-dimethylbenzene-1-sulfonamide has diverse applications in scientific research, including:
Drug Discovery: Its unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Polymer Synthesis: It can be used as a monomer or a cross-linking agent in the synthesis of advanced polymers.
Catalysis: The compound can serve as a ligand or catalyst in various organic reactions, enhancing reaction rates and selectivity.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, modulating their activity. The phenyl and tetrahydropyran moieties contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Differences and Implications
The compound’s uniqueness lies in its sulfonamide group , tetrahydropyran ring , and branched hydroxy-phenylethyl chain . Below is a comparative analysis with structurally or functionally related compounds, including opioid analogs from regulatory listings (e.g., ) and other sulfonamide derivatives:
Table 1: Structural and Functional Comparison
Key Observations:
Sulfonamide vs. This divergence likely redirects activity away from opioid receptors toward enzymatic targets .
Ring Systems: The tetrahydropyran (oxane) ring replaces the piperidine moiety found in fentanyl analogs.
Substituent Effects: The 3,4-dimethylbenzene group is analogous to substituents in celecoxib, a sulfonamide-based COX-2 inhibitor.
Pharmacological Divergence from Opioid Analogs
Compounds like Beta-hydroxyfentanyl and Butyryl fentanyl () target mu-opioid receptors via their piperidine-phenethyl-amide scaffolds. In contrast, the target compound’s sulfonamide and oxane groups likely preclude opioid activity due to:
Comparison with Other Sulfonamides
- Celecoxib : Shares a sulfonamide group and aromatic ring but uses a pyrazole core for COX-2 selectivity. The target compound’s oxane ring may confer distinct solubility or selectivity profiles.
- Generic 3,4-Dimethylbenzenesulfonamide : Lacks the complex side chain, simplifying its interaction with enzymes like carbonic anhydrase. The target compound’s branched chain could modulate potency or selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
